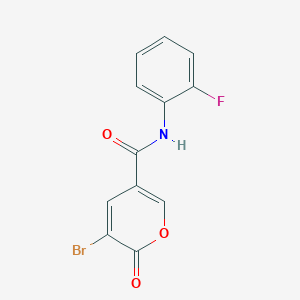
5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyrancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyrancarboxamide is an aromatic amide.
Aplicaciones Científicas De Investigación
Orexin Receptor Mechanisms
Research has shown that compounds structurally related to 5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyranecarboxamide, such as GSK1059865, are effective in modulating behaviors associated with compulsive food intake. These compounds selectively antagonize Orexin-1 receptors, reducing binge eating in rats without affecting regular food intake, suggesting potential applications in treating compulsive eating disorders (Piccoli et al., 2012).
Antimicrobial Properties
Several studies have explored the antimicrobial properties of compounds similar to 5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyranecarboxamide. For instance, analogs like pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives exhibit significant antimicrobial activity (Raval et al., 2012). Similarly, benzofuro[3,2-d]pyrimidines with structural resemblance have been screened for their antimicrobial properties, showing promising results (Parameshwarappa & Sangapure, 2009).
Molecular Structure and Interactions
The molecular structure and interactions of compounds similar to 5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyranecarboxamide have been the subject of extensive research. Studies involving X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives provide insights into their solid-state structures and the nature of their intermolecular interactions, which is crucial for understanding their biological activity (Saeed et al., 2020).
Fluorescence Emission and Nanoparticles
Research into the fluorescence emission properties of related compounds has shown that structures like heterodifunctional polyfluorene building blocks can yield nanoparticles with high fluorescence quantum yields. These findings suggest potential applications in areas such as bioimaging and diagnostics (Fischer, Baier & Mecking, 2013).
Insecticidal Activities
Compounds structurally related to 5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyranecarboxamide have been found to possess notable insecticidal properties. For example, anthranilic diamides analogs containing 1,3,4-oxadiazole rings showed significant activity against diamondback moth, highlighting their potential as agricultural pesticides (Qi et al., 2014).
Antifungal and Antiviral Applications
Further studies have demonstrated that compounds with structural similarity to 5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyranecarboxamide exhibit antifungal and antiviral activities. For instance, pyrimidine derivatives have shown significant antifungal activity against various pathogens, suggesting their potential in developing new antifungal agents (Wu et al., 2021).
Propiedades
Nombre del producto |
5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyrancarboxamide |
|---|---|
Fórmula molecular |
C12H7BrFNO3 |
Peso molecular |
312.09 g/mol |
Nombre IUPAC |
5-bromo-N-(2-fluorophenyl)-6-oxopyran-3-carboxamide |
InChI |
InChI=1S/C12H7BrFNO3/c13-8-5-7(6-18-12(8)17)11(16)15-10-4-2-1-3-9(10)14/h1-6H,(H,15,16) |
Clave InChI |
JVUIIZYAJVJVIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=COC(=O)C(=C2)Br)F |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C2=COC(=O)C(=C2)Br)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1224059.png)
![1-(Diethylamino)-3-[(2-oxo-2-thiophen-2-ylethyl)thio]-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B1224060.png)
![8-Chloro-2-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2h)-thione](/img/structure/B1224063.png)
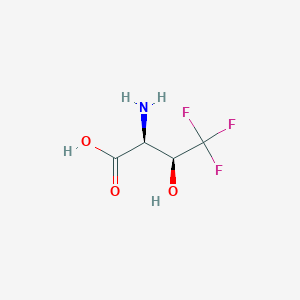
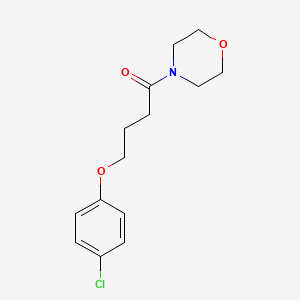
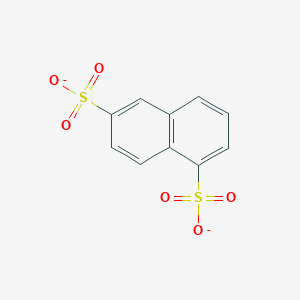

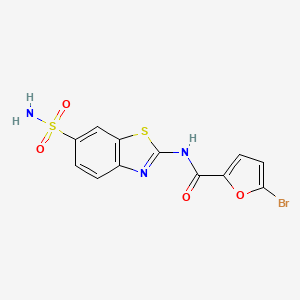
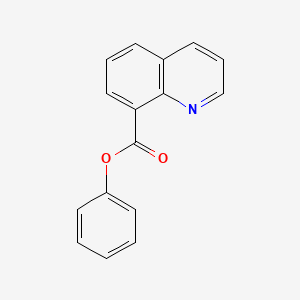

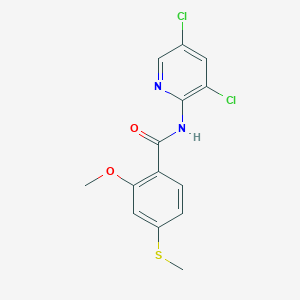
![2-Chloro-3-pyridinecarboxylic acid [2-(4-fluorophenyl)-2-oxoethyl] ester](/img/structure/B1224079.png)
![4-[[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-oxomethyl]-2-ethyl-1-phthalazinone](/img/structure/B1224080.png)
